Covalent Warhead Reactivity: But-2-ynamide EW vs. Acrylamide EW in BTK Contexts
In chiral piperidine-based BTK inhibitors, a but-2-ynamide acceptor forms a covalent bond with Cys481, as shown by structural studies. Reported potency for an S-3-piperidine but-2-ynamide analog was BTK IC50 = 0.52 nM, demonstrating the warhead's potential for high target engagement . While not a direct measurement for the target compound, this class-level inference suggests that proper presentation of the but-2-ynamide group enables potent covalent inhibition.
| Evidence Dimension | BTK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | N/A (not reported) |
| Comparator Or Baseline | S-3-piperidine but-2-ynamide analog: BTK IC50 = 0.52 nM |
| Quantified Difference | N/A |
| Conditions | Biochemical BTK kinase assay; Romas cell IC50 = 40 nM for the comparator |
Why This Matters
Demonstrates the intrinsic capability of the but-2-ynamide motif when appropriately scaffolded, though direct data for the target compound is absent.
